

An In-depth Technical Guide to PubChem CID 5381226: Rifampicin

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Compound of Interest

Compound Name: **MLS001006105**

Cat. No.: **B2904677**

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Introduction

This technical guide provides a comprehensive overview of the compound identified by PubChem CID 5381226, commonly known as Rifampicin (also referred to as Rifampin). Rifampicin is a semi-synthetic antibiotic belonging to the rifamycin class of drugs. It is a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis and leprosy. Beyond its well-established antimicrobial properties, emerging research has unveiled its potential in other therapeutic areas, including neuroprotection and oncology. This document collates critical data on its chemical properties, pharmacology, mechanisms of action, and relevant experimental protocols to support further research and development.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for Rifampicin is presented below.

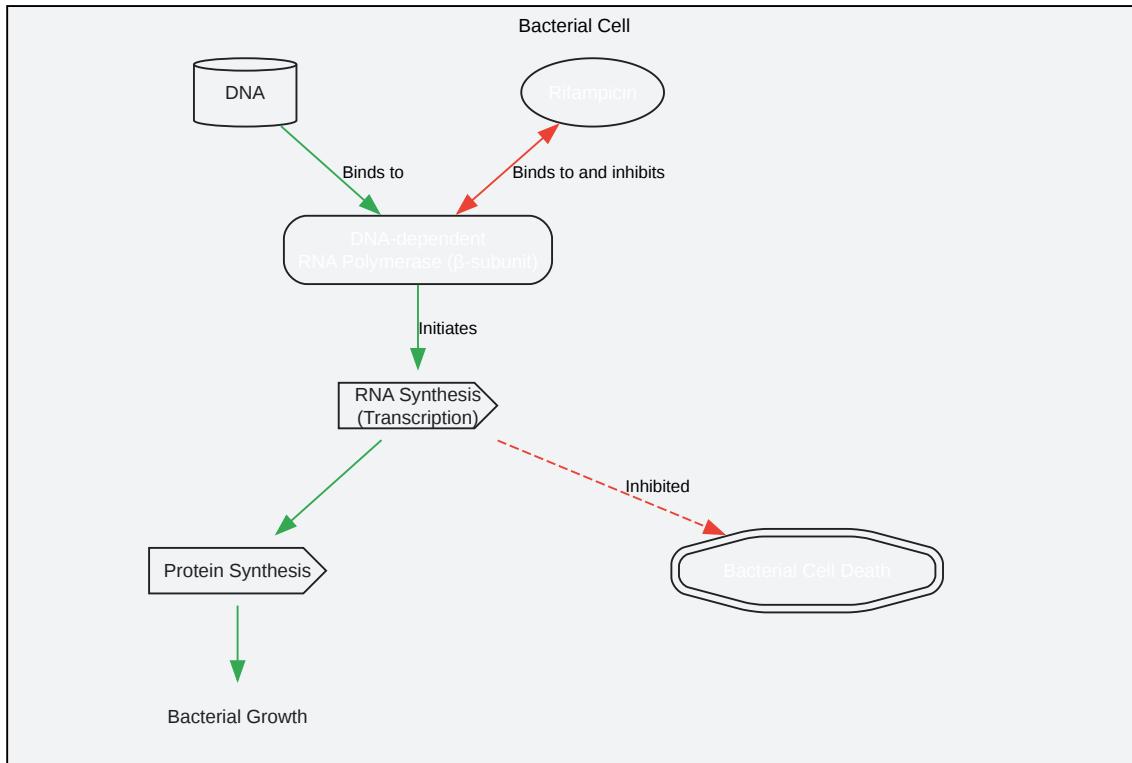
Property	Value
PubChem CID	5381226
IUPAC Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl]acetate ^[1]
Molecular Formula	C43H58N4O12 ^[1]
Molecular Weight	822.9 g/mol ^[1]
Appearance	Red to orange odorless powder. ^[2]
Solubility	Very slightly soluble in water; freely soluble in chloroform and DMSO; soluble in ethyl acetate and methanol. ^[2]

Pharmacology and Mechanism of Action

Rifampicin exhibits a range of biological activities, stemming from several distinct mechanisms of action.

Antimicrobial Activity: Inhibition of Bacterial RNA Polymerase

The primary and most well-understood mechanism of Rifampicin's antimicrobial action is the inhibition of bacterial DNA-dependent RNA polymerase.^{[1][3][4]} It specifically binds to the β -subunit of the prokaryotic RNA polymerase, creating a stable complex that physically blocks the elongation of the RNA chain beyond a few nucleotides.^{[4][5]} This selective inhibition of bacterial RNA synthesis halts the production of essential proteins, leading to bacterial cell death.^[4] Notably, Rifampicin shows high selectivity for bacterial RNA polymerase and does not significantly affect the corresponding mammalian enzyme.^{[3][4]}

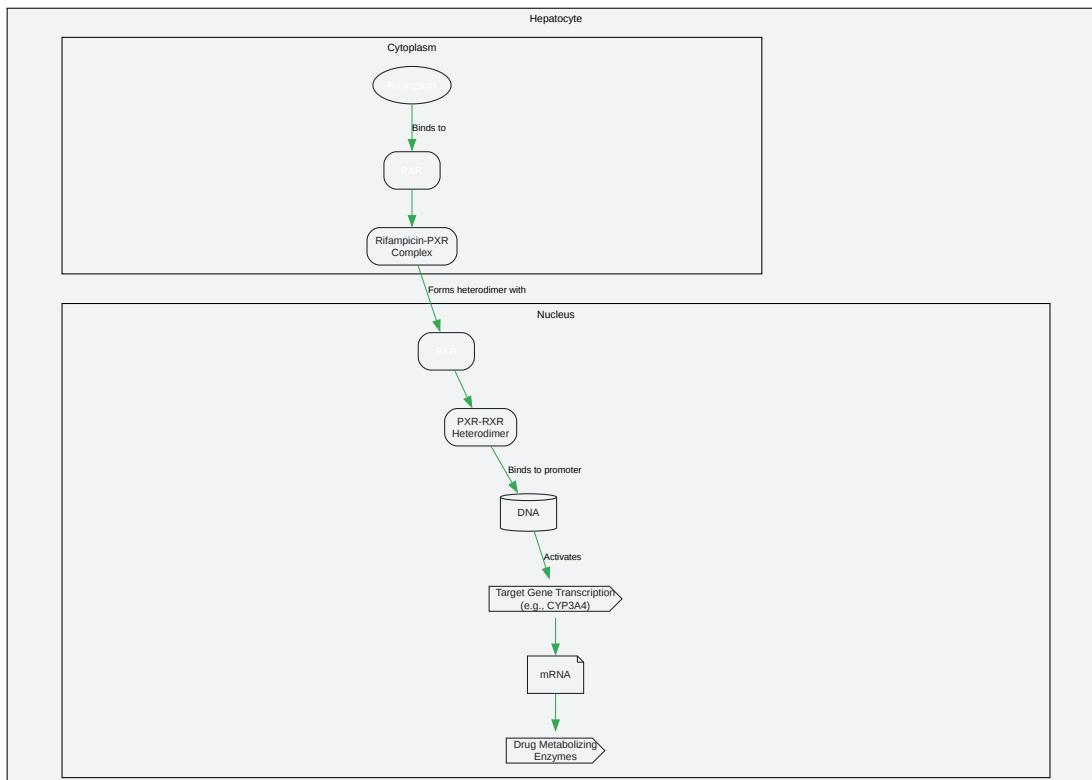


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Mechanism of Rifampicin's antimicrobial action.

Pregnane X Receptor (PXR) Agonism

Rifampicin is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism.^{[6][7]} Upon binding to Rifampicin in the cytoplasm, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).^[6] This complex then binds to response elements on the promoters of target genes, such as Cytochrome P450 3A4 (CYP3A4), leading to their transcriptional activation.^[6] This induction of drug-metabolizing enzymes is the basis for many of the clinically significant drug-drug interactions observed with Rifampicin.^[6]

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Rifampicin-mediated PXR signaling pathway.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Rifampicin. It has been shown to inhibit the oligomerization of amyloid- β , tau, and α -synuclein, proteins implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.[8][9] By preventing the formation of toxic protein oligomers, Rifampicin may reduce synapse loss and microglial activation, thereby preserving cognitive function.[8]

Antineoplastic Activity

Rifampicin has also demonstrated potential as an antineoplastic agent. Its activity in this context is linked to its ability to inhibit P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells.[10] By inhibiting P-gp, Rifampicin can

enhance the accumulation and efficacy of other anticancer drugs within resistant cells.[10]

Additionally, some studies suggest it may have anti-angiogenic effects.[11]

Experimental Protocols

This section outlines methodologies for key experiments related to the synthesis and biological evaluation of Rifampicin.

Synthesis of Rifampicin

A one-pot synthesis method for Rifampicin has been described, which avoids the isolation of intermediate compounds.[12][13]

Materials:

- Rifamycin S
- Aprotic dipolar solvent (e.g., dimethylformamide)
- 1,3,5-trisubstituted hexahydro-1,3,5-triazine
- Formaldehyde (polymeric form is suitable)
- 1-amino-4-methylpiperazine
- Organic acid (e.g., acetic acid or oxalic acid) to maintain pH

Procedure:

- Dissolve Rifamycin S in the aprotic dipolar solvent at a temperature ranging from 20°C to 100°C.
- Add the 1,3,5-trisubstituted hexahydro-1,3,5-triazine and formaldehyde to the reaction mixture.
- Allow the reaction to proceed until the formation of the intermediate is complete.
- Without isolating the intermediate, add 1-amino-4-methylpiperazine to the reaction mixture.

- Maintain the pH of the reaction mixture between 5 and 7 using an organic acid.
- Upon completion of the reaction, isolate the Rifampicin product.

RNA Polymerase Inhibition Assay

The inhibitory effect of Rifampicin on bacterial RNA polymerase can be assessed using an in vitro transcription assay.

Principle: This assay measures the synthesis of RNA from a DNA template in the presence of bacterial RNA polymerase and ribonucleotides. The incorporation of a labeled ribonucleotide into the newly synthesized RNA is quantified to determine the level of transcription.

General Protocol:

- Prepare a reaction mixture containing a DNA template (e.g., a plasmid with a known promoter), purified bacterial RNA polymerase, and a mixture of ATP, GTP, CTP, and a labeled UTP (e.g., $[\alpha-^{32}\text{P}]$ UTP).
- Add varying concentrations of Rifampicin or a vehicle control to the reaction mixtures.
- Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period to allow for transcription.
- Stop the reaction and precipitate the newly synthesized RNA.
- Quantify the amount of labeled UTP incorporated into the RNA using a suitable method, such as scintillation counting.
- Calculate the percentage of inhibition of RNA synthesis at each Rifampicin concentration and determine the IC₅₀ value.

Pregnane X Receptor (PXR) Activation Assay

The activation of PXR by Rifampicin can be evaluated using a cell-based reporter gene assay.

[\[14\]](#)[\[15\]](#)

Principle: This assay utilizes a host cell line (e.g., CV-1 or HEK293) co-transfected with an expression plasmid for human PXR and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter. Activation of PXR by a ligand like Rifampicin leads to the expression of luciferase, which can be quantified by measuring luminescence.

General Protocol:

- Plate the host cells in a 96-well plate.
- Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid.
- After an appropriate incubation period for transfection, treat the cells with various concentrations of Rifampicin or a vehicle control.
- Incubate the cells for a specified duration (e.g., 24 hours) to allow for PXR activation and luciferase expression.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the luciferase activity to a co-transfected internal control (e.g., β -galactosidase or Renilla luciferase) to account for variations in transfection efficiency and cell number.
- Plot the dose-response curve and determine the EC50 value for PXR activation.

Conclusion

Rifampicin (PubChem CID 5381226) is a multifaceted compound with significant therapeutic applications. While its primary role as an inhibitor of bacterial RNA polymerase is well-established, its activities as a PXR agonist, a neuroprotective agent, and a potential antineoplastic compound are areas of active and promising research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers working to further elucidate the mechanisms of action and explore the full therapeutic potential of this important molecule.

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